molecular formula C17H14N2OS B182626 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 103966-01-4

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B182626
CAS RN: 103966-01-4
M. Wt: 294.4 g/mol
InChI Key: PXHKIALRUYDGGN-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, also known as MTA, is a compound that has been extensively studied for its potential therapeutic applications. MTA belongs to the class of thiazole compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is not fully understood. However, it has been proposed that N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide exerts its biological activities by inhibiting the activity of enzymes involved in various cellular processes, such as DNA synthesis, protein synthesis, and signal transduction. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying the acetylation status of histones. Inhibition of HDACs by N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, and to reduce inflammation in animal models of inflammatory diseases.
Biochemical and Physiological Effects:
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to reduce inflammation in animal models of inflammatory diseases. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has also been found to protect neurons from damage in animal models of neurodegenerative diseases. In addition, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been shown to modulate the activity of various enzymes involved in cellular processes, such as DNA synthesis, protein synthesis, and signal transduction.

Advantages and Limitations for Lab Experiments

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been extensively studied, and its biological activities have been well characterized. However, there are also some limitations to using N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide in lab experiments. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been found to exhibit cytotoxicity at high concentrations, which may limit its use in some experiments. In addition, the mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide. One direction is to further investigate the mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide, and to identify the specific enzymes and signaling pathways that are targeted by N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide. Another direction is to explore the potential therapeutic applications of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide in various diseases, such as cancer, inflammatory diseases, and neurodegenerative diseases. In addition, future research could focus on developing new derivatives of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide that exhibit improved biological activities and reduced cytotoxicity.

Synthesis Methods

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can be synthesized using a variety of methods, including the reaction of 4-methylphenylisothiocyanate with benzoyl chloride in the presence of a base, or the reaction of 2-amino-4-methylthiazole with benzoyl chloride in the presence of a base. The yield of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and the molar ratio of the reactants.

Scientific Research Applications

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and neuroprotective activities. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer. It has also been found to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. In addition, N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide has been shown to protect neurons from damage in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.

properties

CAS RN

103966-01-4

Product Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C17H14N2OS/c1-12-7-9-13(10-8-12)15-11-21-17(18-15)19-16(20)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,19,20)

InChI Key

PXHKIALRUYDGGN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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